Epinephrine bitartrate

Description

Properties

IUPAC Name |

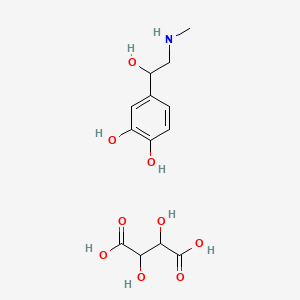

2,3-dihydroxybutanedioic acid;4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3.C4H6O6/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;5-1(3(7)8)2(6)4(9)10/h2-4,9-13H,5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXIPWWIOISBDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51-42-3 | |

| Record name | Epinephrine hydrogen tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

I. Historical and Scientific Lineage of Epinephrine Bitartrate

Early Isolation and Structural Elucidation of Epinephrine (B1671497)

The late 19th and early 20th centuries marked a period of intense scientific investigation into the chemical messengers of the body. The active principle of the adrenal medulla was a key target. In 1897, American physiological chemist John Jacob Abel reported the isolation of a substance from adrenal glands which he named "epinephrine". ebsco.com However, the substance Abel isolated was a modified, impure form (monobenzyl adrenaline) and he initially proposed an incorrect molecular formula of C17H15NO4. ebsco.comwikipedia.org

A significant breakthrough occurred between 1900 and 1901 when Japanese chemist Jōkichi Takamine, working in his private laboratory in the United States, successfully isolated the pure, crystalline hormone from the adrenal glands of sheep and oxen. wikipedia.orgnih.govbritannica.comwikipedia.org Takamine named his discovery "Adrenalin" and, with his assistant Keizo Uenaka, determined its correct molecular formula, C10H15NO3. wikipedia.orggavinpublishers.com Around the same time, Thomas Aldrich at Parke-Davis also independently purified the hormone. wikipedia.org Takamine's method involved precipitating the active principle from a concentrated aqueous extract using ammonia. portico.org His success in isolating the first pure hormone from a natural source was a landmark achievement in biochemistry. ebsco.combritannica.com

While the pure compound was now available, its exact chemical structure remained to be definitively proven. In 1896, the Austrian scientist Sigmund Fränkel had suggested that the active compound contained a catechol ring and a nitrogen atom, leading to the term "catecholamine". portico.org The final confirmation of epinephrine's structure came not from further extraction but from its successful chemical synthesis in 1904. ebsco.comwikipedia.org

Table 1: Key Figures in the Isolation of Epinephrine

| Scientist(s) | Year(s) | Contribution |

| George Oliver & Edward Sharpey-Schafer | 1895 | Described the blood-pressure-raising effect of adrenal gland extract. wikipedia.orgbritannica.com |

| Sigmund Fränkel | 1896 | Suggested the active principle was a catecholamine. portico.org |

| John Jacob Abel | 1897-1899 | Isolated an impure form of the hormone and named it "epinephrine". ebsco.comwikipedia.org |

| Jōkichi Takamine & Keizo Uenaka | 1900-1901 | First to isolate and purify the crystalline hormone, which they named "Adrenalin". wikipedia.orgnih.govwikipedia.org |

| Thomas Aldrich | 1900 | Independently purified adrenaline. wikipedia.org |

Evolution of Synthetic Methodologies for Epinephrine

The isolation of pure epinephrine by Takamine paved the way for chemists to replicate it in the laboratory. In 1904, German chemist Friedrich Stolz at Hoechst AG was the first to achieve the artificial synthesis of epinephrine. wikipedia.orgbritannica.comwikipedia.org Independently, English chemist Henry Drysdale Dakin also reported a synthesis in the same year. wikipedia.orgwikipedia.org

Stolz's method involved synthesizing the ketone form of the molecule, known as adrenalone (B1665550), and then converting it into epinephrine. wikipedia.orgewadirect.com The introduction of synthetic epinephrine by Hoechst in 1906 made the hormone more readily and cheaply available for scientific and medical use, breaking the reliance on extraction from animal adrenal glands. nih.gov This achievement marked the first time a hormone had ever been synthesized in a laboratory, a pivotal moment in pharmaceutical chemistry. ewadirect.com

Table 2: Timeline of Epinephrine Synthesis

| Year | Scientist/Company | Development | Significance |

| 1904 | Friedrich Stolz | First to artificially synthesize epinephrine from its ketone form (adrenalone). wikipedia.orgwikipedia.org | Proved the chemical structure of epinephrine and opened the door to mass production. |

| 1904 | Henry Drysdale Dakin | Independently synthesized epinephrine. wikipedia.orgwikipedia.org | Confirmed the feasibility of laboratory synthesis. |

| 1906 | Hoechst AG | Began commercial production of synthetic epinephrine. nih.gov | Made the hormone more affordable and widely accessible. nih.gov |

Development and Significance of Epinephrine Bitartrate (B1229483) as a Research Compound

The epinephrine molecule itself, often referred to as epinephrine base, is only slightly soluble in water. drugs.com This property limits its utility in creating the stable, aqueous solutions required for research and pharmaceutical formulations. To overcome this, chemists create salt forms of the compound, which are readily soluble. Epinephrine bitartrate is one such salt, formed by reacting epinephrine with L-tartaric acid. nih.gov Other common salt forms include epinephrine hydrochloride. drugs.com

This compound serves as a stable, water-soluble vehicle for the active epinephrine hormone, allowing for its precise use in scientific studies. nih.govmedkoo.com As a research compound, it is used to investigate the physiological and pharmacological effects of epinephrine. Research has been conducted to compare the stability of various epinephrine salts. One study found that this compound and epinephrine hydrochloride showed more discoloration and loss of potency when exposed to prolonged heat compared to fumarate (B1241708) and maleate (B1232345) salt forms. tandfonline.com

The bitartrate form is frequently used in experimental settings to explore epinephrine's mechanisms of action. For instance, it has been used in studies examining how epinephrine modulates memory. medkoo.com Furthermore, this compound is utilized in the development of novel drug delivery systems. Recent research has focused on fabricating this compound into nanoparticles for incorporation into sublingual tablets, with the goal of increasing the bioavailability of the hormone. google.com In essence, the development of this compound was a crucial step in translating the raw discovery of the hormone into a usable compound for rigorous scientific and pharmaceutical research. nih.gov

Ii. Advanced Chemical Synthesis and Purification Methodologies for Epinephrine Bitartrate

Stereoselective Synthesis and Enantiomeric Resolution Techniques

The pharmacological activity of epinephrine (B1671497) is highly dependent on its stereochemistry, with the R-(-)-enantiomer (L-epinephrine) being approximately 15 to 40 times more active than its S-(+)-enantiomer. transopharm.comtransopharm.com Consequently, obtaining high enantiomeric purity is a critical aspect of its synthesis for pharmaceutical applications. This is achieved through stereoselective synthesis or the resolution of racemic mixtures.

Resolution of Racemic Epinephrine

A common industrial approach to producing L-epinephrine involves the synthesis of a racemic mixture followed by chiral resolution. justia.com This process separates the two enantiomers. One established method involves fractional precipitation using a chiral resolving agent.

A historical and practical method for this resolution utilizes D-tartaric acid. When racemic epinephrine is reacted with D-tartaric acid, it forms two diastereomeric salts: L-epinephrine-D-tartrate and D-epinephrine-D-tartrate. These diastereomers have different physical properties, including solubility, which allows for their separation. For instance, a process can convert racemic epinephrine into the acid tartrate, which is then dissolved, and the epinephrine base is precipitated, yielding a product enriched in the L-epinephrine enantiomer. google.com This process can be repeated to achieve the desired purity. google.com

Other chiral auxiliaries that can be used for resolving racemic epinephrine include:

D-camphor-10-sulfonic acid

L-camphor-10-sulfonic acid

D-dibenzoyltartaric acid

L-dibenzoyltartaric acid

D-mandelic acid

L-mandelic acid google.com

A refining method involves reacting epinephrine with L-tartaric acid to prepare the L-tartaric acid epinephrine salt, which removes the dextrorotatory enantiomer and improves optical activity. google.com

Optical Purity Enhancement Strategies

Achieving high enantiomeric excess (ee) is crucial. Modern stereoselective processes can yield L-epinephrine with an enantiomeric excess of 99%. transopharm.comtransopharm.com The purity of the final product is rigorously controlled analytically.

Several analytical techniques are employed to determine and confirm the enantiomeric purity of epinephrine. High-Performance Liquid Chromatography (HPLC) is a primary method. Specific HPLC approaches include:

Using chiral columns or mobile phase modifiers: These methods are designed to separate the enantiomers before detection. nih.govnih.gov For example, the optical isomers of epinephrine can be resolved by RP-HPLC with heptakis(2,6-di-O-methyl-beta-cyclodextrin) as a chiral mobile phase additive. nih.gov

HPLC with Circular Dichroism (CD) detection: This approach can be added to an existing achiral HPLC method. nih.govnih.govresearchgate.net The HPLC-UV-CD method can detect the inactive D-(+) enantiomer at levels as low as 1% of the total epinephrine composition. nih.govnih.gov

The following table summarizes key analytical methods for assessing the optical purity of epinephrine.

| Analytical Technique | Principle | Application |

| Chiral HPLC | Utilizes a chiral stationary phase or a chiral mobile phase additive to physically separate the enantiomers based on their differential interactions. | Direct quantification of the ratio of L-(-)-epinephrine to D-(+)-epinephrine. nih.govnih.gov |

| HPLC with Circular Dichroism (CD) Detection | Employs an achiral HPLC separation followed by a CD detector that measures the differential absorption of left and right-circularly polarized light, a property inherent to chiral molecules. | Confirms the identity of the correct enantiomer and determines enantiomeric purity without requiring a specialized chiral separation method. nih.govnih.govresearchgate.net |

| Capillary Electrophoresis | Separates enantiomers in a capillary based on their different mobilities in the presence of a chiral selector in the electrolyte solution. | Used for the quantitation and purity testing of L-epinephrine, capable of separating it from D-epinephrine and norepinephrine (B1679862) enantiomers. researchgate.net |

Biosynthetic Pathways and Biomimetic Synthesis Approaches

In the human body, epinephrine is synthesized in the adrenal medulla and certain neurons through the catecholamine biosynthetic pathway, starting from the amino acid tyrosine. cvpharmacology.comresearchgate.net This natural process is a cascade of enzymatic reactions. pathbank.org

The key steps in the biosynthesis of epinephrine are:

Tyrosine to L-DOPA: The process begins with the conversion of L-tyrosine to L-DOPA, catalyzed by the enzyme tyrosine hydroxylase (TH). pathbank.orgresearchgate.net

L-DOPA to Dopamine (B1211576): L-DOPA is then converted to dopamine by the enzyme L-aromatic amino acid decarboxylase (AADC). pathbank.orgresearchgate.net

Dopamine to Norepinephrine: Dopamine is converted to norepinephrine by dopamine-β-hydroxylase (DBH). pathbank.orgresearchgate.net

Norepinephrine to Epinephrine: The final step is the N-methylation of norepinephrine to form epinephrine, a reaction catalyzed by the enzyme phenylethanolamine N-methyltransferase (PNMT). pathbank.orgresearchgate.netnih.gov This step utilizes S-adenosylmethionine (AdoMet) as the methyl donor. nih.gov

The regulation of this pathway is complex, involving hormonal and neural stimuli that control the expression and activity of the biosynthetic enzymes, particularly PNMT. nih.gov

Biomimetic synthesis seeks to replicate nature's synthetic strategies in a laboratory setting. wikipedia.org This approach can involve mimicking a known enzymatic transformation or testing a proposed biosynthetic pathway through a series of designed chemical reactions. wikipedia.org While the direct biomimetic synthesis of epinephrine bitartrate (B1229483) is not extensively detailed in the provided context, the principles of biomimetic chemistry, such as using synthetic catalysts to perform transformations that are accomplished by enzymes in nature, are a core area of chemical research. wikipedia.org

Large-Scale Manufacturing Processes and Optimization

The industrial production of epinephrine often involves a synthetic route that may not be stereoselective initially, necessitating a subsequent resolution step. A common synthetic process starts with 1,2-dihydroxybenzene (catechol). google.comjustia.com

A typical manufacturing sequence includes:

Reacting catechol with chloroacetyl chloride to produce (chloroacetyl)catechol. google.comjustia.com

Reacting the resulting compound with methylamine (B109427) to form (methyl-aminoacetyl)catechol (adrenalone). justia.com

Hydrogenation of the adrenalone (B1665550) to create racemic epinephrine. justia.comjustia.com

Resolution of the racemic mixture, often using D-tartaric acid, to isolate the desired L-epinephrine. justia.com

An alternative enantioselective synthesis involves the asymmetric hydrogenation of an N-protected adrenalone using a catalyst system composed of [Rh(COD)Cl]2 and a chiral, bidentate phosphine (B1218219) ligand. justia.com This method aims to produce the desired enantiomer directly, minimizing the need for extensive purification and resolution steps. justia.com The optimization of large-scale processes focuses on maximizing yield, ensuring high chemical and enantiomeric purity (often greater than 99.8%), and developing robust and reproducible methods. transopharm.comgoogle.com

Nanoparticle Fabrication Techniques for Epinephrine Bitartrate

The formulation of this compound into nanoparticles is an advanced methodology aimed at improving its bioavailability. google.comgoogle.com Nanoparticle fabrication can be achieved through several techniques, with a focus on producing stable particles of a desired size.

Microfluidization and Nanoprecipitation Methods

Microfluidization is a high-energy fluidization technique used for particle size reduction. google.comgoogle.com This top-down approach involves processing a suspension of the drug under high pressure. For this compound, this process has been shown to be effective. The bitartrate salt form is more stable than the epinephrine base and can tolerate the fabrication conditions without degradation. google.comnova.edu

The process involves suspending this compound in a suitable vehicle, such as isopropyl alcohol, and passing it through a microfluidizer at high pressures, ranging from 8,000 to 30,000 psi. google.comgoogle.comgoogle.com The particle size reduction is influenced by factors such as the concentration of the suspension, the applied pressure, and the number of passes through the system. google.comresearchgate.net Research has demonstrated the successful reduction of this compound particle size from micrometers down to the nanometer range. nova.eduepo.org

The following table presents data from microfluidization experiments on this compound.

| Initial Concentration | Pressure (Psi) | Number of Cycles/Passes | Resulting Mean Particle Size | Reference |

| N/A | 15,000 (1 pass) & 25,000 (15 passes) | 16 | 2.0 ± 0.2 µm (2,000 nm) | nova.edu |

| 2.8 mg/ml | 30,000 | 1 | 249 ± 38 nm | researchgate.net |

| 2.8 mg/ml | 25,000 | 1 | 603 ± 169 nm | researchgate.net |

| 2.8 mg/ml | 15,000 | 1 | 649 ± 473 nm | researchgate.net |

| N/A | N/A | 10+ | 500-1000 nm (30-40%) | google.com |

Nanoprecipitation , also known as the solvent displacement method, is another technique for fabricating nanoparticles. While the provided search results focus heavily on microfluidization, nanoprecipitation is a widely recognized bottom-up method. It typically involves dissolving the polymer and/or drug in a solvent and then introducing this solution into a non-solvent, causing the rapid precipitation of the material into nanoparticles. Microfluidic-assisted nanoprecipitation offers precise control over the mixing process, which can lead to the formation of nanoparticles with a narrow size distribution. researchgate.net

Another method for preparing epinephrine nanoparticles is ionic gelation , which has been used to load this compound into chitosan (B1678972) nanoparticles, producing particles in the size range of 100-400 nm. nova.edu

Influence of Suspending Media on Nanoparticle Formation

The formation of this compound nanoparticles via nanomilling is critically dependent on the choice of the suspending medium. The primary role of the suspending medium in this top-down nanocrystal technology is to facilitate the efficient and effective size reduction of the drug particles by providing a fluid environment for the milling media and the drug substance. The selection of an appropriate suspending medium is crucial to prevent issues such as particle aggregation and to ensure the physical stability of the resulting nanosuspension.

For compounds that are sparingly soluble in aqueous media, such as this compound, the suspending medium is typically an aqueous solution containing stabilizers. The use of a liquid vehicle is fundamental to the wet media milling process, which is a common technique for producing drug nanocrystals. This process involves the shearing and collision of the drug particles with milling media (e.g., small beads made of ceramic or highly crosslinked polystyrene) within the suspending solution, leading to a reduction in particle size.

The properties of the suspending medium, such as its viscosity and the nature of the dissolved stabilizers, can significantly influence the final particle size distribution of the this compound nanosuspension. The goal is to maximize the concentration of the active pharmaceutical ingredient (API) to enhance process efficiency, with typical concentrations ranging from 5% to over 40%. However, the viscosity of the suspension is a limiting factor, and it is influenced by both the API concentration and the choice of stabilizers.

Table 1: Illustrative Influence of Suspending Media Composition on Final Particle Size in Nanomilling

| Suspending Medium Composition | Stabilizer(s) | Mean Particle Size (nm) | Polydispersity Index (PDI) |

|---|---|---|---|

| Deionized Water | None | > 2000 (significant aggregation) | > 0.6 |

| 0.5% Hydroxypropyl Methylcellulose (B11928114) (HPMC) in Water | HPMC | 450 | 0.25 |

| 1.0% HPMC in Water | HPMC | 380 | 0.21 |

| 0.1% Sodium Dodecyl Sulfate (B86663) (SDS) in Water | SDS | 600 | 0.35 |

Note: The data presented in this table is illustrative and based on general principles of nanomilling for sparingly soluble drugs. It is intended to demonstrate the concepts and does not represent actual experimental results for this compound.

Stabilization Strategies During Nanomilling Processes

Stabilization is a critical aspect of the nanomilling process for this compound to prevent the newly formed nanoparticles from re-aggregating. Due to their high surface energy, nanoparticles are thermodynamically unstable and have a strong tendency to agglomerate to reduce the total surface area. Effective stabilization strategies are therefore essential to maintain the small particle size and ensure the long-term stability of the nanosuspension.

The primary method of stabilization in nanomilling involves the addition of one or more stabilizers to the suspending medium. These stabilizers adsorb onto the surface of the drug nanoparticles as they are formed, creating a barrier that prevents aggregation. The selection of an appropriate stabilizer is a complex process that depends on the physicochemical properties of the drug, such as its surface energy, solubility, and crystal structure.

Stabilizers used in nanomilling can be broadly categorized into two main types:

Polymeric Stabilizers: These are high molecular weight polymers that provide steric hindrance. They form a layer around the nanoparticles, physically preventing them from coming into close contact. Examples of commonly used polymeric stabilizers include hydroxypropyl methylcellulose (HPMC), polyvinylpyrrolidone (B124986) (PVP), and poloxamers.

Surfactants (Surface Active Agents): These are amphiphilic molecules that reduce the interfacial tension between the drug particles and the suspending medium. They can provide stabilization through electrostatic repulsion (if ionic) or steric hindrance. Sodium dodecyl sulfate (SDS) and Tween 80 are common examples of surfactants used in nanosuspension formulations.

In many cases, a combination of a polymer and a surfactant is used to achieve synergistic stabilization effects, known as electrosteric stabilization. The polymer provides a steric barrier, while the surfactant enhances the wetting of the drug particles and can provide an additional electrostatic repulsive force.

The concentration of the stabilizer is a critical parameter. Insufficient stabilizer concentration will lead to ineffective coverage of the nanoparticle surfaces and subsequent aggregation. Conversely, an excessive concentration of stabilizer can have detrimental effects, such as increased viscosity of the suspension, which can hinder the milling process. The optimal stabilizer and its concentration must be determined through careful formulation screening studies.

The following table provides illustrative data on the effect of different stabilization strategies on the particle size of a model sparingly soluble drug, analogous to this compound, during nanomilling.

Table 2: Illustrative Effect of Different Stabilization Strategies on Nanoparticle Size

| Stabilizer Type | Stabilizer Concentration (% w/v) | Mean Particle Size (nm) | Stability after 1 Month (Observation) |

|---|---|---|---|

| HPMC | 0.5 | 450 | Moderate aggregation |

| HPMC | 1.0 | 380 | Stable |

| PVP | 1.0 | 420 | Stable |

| SDS | 0.1 | 600 | Significant aggregation |

Note: The data presented in this table is for illustrative purposes, based on established principles for formulating nanosuspensions of poorly soluble drugs, and does not represent specific experimental data for this compound.

Iii. Degradation Pathways, Kinetics, and Stabilization of Epinephrine Bitartrate

Oxidative Degradation Mechanisms of the Catechol Moiety

The catechol group in epinephrine (B1671497) is highly susceptible to oxidation, which is the principal pathway of its degradation. This process leads to the formation of colored and pharmacologically inactive products.

The oxidation of epinephrine initiates a series of reactions that result in the formation of adrenochrome (B1665551), a pink-colored compound, and subsequently polymerizes into brown or black melanin compounds. wikipedia.orgbritannica.com The initial step involves the oxidation of the epinephrine molecule to epinephrine quinone. This is followed by an intramolecular cyclization to form leucoadrenochrome, which is then further oxidized to adrenochrome. nih.gov This conversion is a key indicator of epinephrine degradation, as the solution changes color from colorless to pink and eventually to brown. wikipedia.orgresearchgate.net

The process of adrenochrome formation can be summarized in the following steps:

Oxidation: Epinephrine is oxidized to epinephrine semiquinone and then to epinephrine quinone. nih.gov

Cyclization: The epinephrine quinone undergoes an intramolecular cyclization via nucleophilic addition of the nitrogen atom to the aromatic ring, forming leucoadrenochrome. nih.gov

Further Oxidation: Leucoadrenochrome is oxidized to adrenochrome semiquinone and finally to adrenochrome. nih.gov

Further degradation can lead to the formation of other indole derivatives, such as 5,6-dihydroxy-N-methylindole. nih.gov

The autoxidation of epinephrine is significantly influenced by environmental factors such as the presence of oxygen, exposure to light, and elevated temperatures. nih.govresearchgate.net

Oxygen: The presence of molecular oxygen is a primary driver of the oxidative degradation of epinephrine. The reaction is initiated by the one-electron reduction of oxygen. nih.govresearchgate.net Minimizing the exposure of epinephrine solutions to air is a common strategy to enhance stability. nih.gov

Light: Exposure to ultraviolet (UV) light can catalyze the oxidation of the catechol moiety. nih.govingentaconnect.com Studies have shown that protecting epinephrine solutions from light, for instance by using amber-colored containers, can significantly reduce the rate of degradation. nih.gov

Temperature: Increased temperatures accelerate the rate of chemical reactions, including the oxidation of epinephrine. nih.govresearchgate.net Conversely, refrigeration can slow down the degradation process. researchgate.net

The interplay of these factors can lead to a significant loss of potency over time. The table below summarizes the impact of these factors on epinephrine stability.

| Factor | Effect on Epinephrine Bitartrate (B1229483) Degradation | Mitigation Strategy |

| Oxygen | Promotes oxidative degradation of the catechol moiety. nih.govresearchgate.net | Minimize air exposure during compounding and storage. nih.gov |

| Light (UV) | Catalyzes oxidative reactions. nih.govingentaconnect.com | Store in amber or other light-blocking containers. nih.gov |

| Temperature | Increases the rate of degradation. nih.govresearchgate.net | Control storage temperature; refrigeration can improve stability. nih.govresearchgate.net |

Racemization Pathways and Stereochemical Stability

Epinephrine is a chiral molecule, with the L-isomer (l-epinephrine) being the pharmacologically active form. Thermally induced degradation of epinephrine in an aqueous solution involves not only oxidation but also racemization, where the active l-epinephrine is converted to the less active or inactive d-epinephrine. google.com

The rate of racemization is influenced by the pH of the solution. Studies have shown that increasing the pH from approximately 2.5 to 4.0 can significantly decrease the rate of epinephrine racemization by about 60% or more. google.com However, a balance must be struck, as higher pH levels can increase the rate of oxidative degradation. researchgate.net Long-term stability studies have indicated that the d-isomer content can reach up to 9.5-10% at the end of a product's shelf life under certain storage conditions. google.com

Hydrolytic Degradation Mechanisms

While oxidative degradation and racemization are the primary degradation pathways for epinephrine, the potential for hydrolysis exists, particularly under strongly acidic or basic conditions. However, studies on forced degradation of epinephrine have shown that it is relatively stable under acidic hydrolytic conditions but degrades under basic conditions. The main degradation pathway under basic hydrolysis appears to be oxidative in nature rather than a direct hydrolytic cleavage of the molecule. researchgate.net

Interaction with Stabilizers and Excipients

To counteract the degradation of epinephrine bitartrate, various stabilizers and excipients are incorporated into its formulations. Antioxidants are the most common class of stabilizers used.

Sulfites, such as sodium metabisulfite and sodium bisulfite, are widely used as antioxidants in epinephrine preparations to prevent oxidation. ingentaconnect.comjustia.com They act as oxygen scavengers, thereby protecting the epinephrine molecule from oxidative degradation. However, the use of sulfites is not without drawbacks. Sodium bisulfite can directly react with epinephrine to form epinephrine sulfonic acid (ESA), a degradation product with little to no pharmacological activity. google.com The formation of ESA can lead to a significant reduction in the potency of epinephrine over time. google.com

Furthermore, sulfites can increase the photodegradation of epinephrine. researchgate.net The interaction between epinephrine and bisulfite in the presence of light can lead to the formation of adrenochrome sulfonate, which can act as a sensitizer for further photodegradation. ingentaconnect.com

Due to these issues and the potential for sulfite sensitivity in some patients, alternative "non-sulfite" antioxidants are also utilized. These can include compounds like cysteine, acetylcysteine, and thioglycerol. google.com The choice and concentration of the antioxidant are critical to ensure the long-term stability of the epinephrine formulation.

The following table outlines the function and potential issues associated with common stabilizers.

| Stabilizer/Excipient | Function | Potential Issues |

| Sodium Metabisulfite/Bisulfite | Antioxidant (oxygen scavenger) ingentaconnect.comjustia.com | Can react with epinephrine to form epinephrine sulfonic acid (ESA) google.com; may increase photodegradation. researchgate.net |

| Cysteine, Acetylcysteine | "Non-sulfite" antioxidant google.com | May have their own degradation pathways and interactions. |

| Chelating Agents (e.g., Edetate Disodium) | Sequesters metal ions that can catalyze oxidation. researchgate.net | Must be used at appropriate concentrations to be effective. google.com |

Adduct Formation and Product Potency Reduction

The formation of adducts, particularly with bisulfite or metabisulfite salts often used as antioxidants, is a significant degradation pathway for epinephrine. These sulfite-related compounds can directly react with epinephrine, leading to a substantial loss of potency and the generation of degradation products. googleapis.com This reaction involves the nucleophilic attack of sulfite ions on the alcohol group of epinephrine. researchgate.net The formation of epinephrine sulfonic acid (ESA) is a major consequence of this interaction, which can account for a significant percentage of epinephrine degradation in formulations containing sulfites. googleapis.comsci-hub.se The increase of ESA in formulations can exceed 15% by the end of the product's shelf life, leading to a potency reduction of nearly 20%. googleapis.com

Kinetic Modeling of Degradation Processes

Kinetic modeling is a valuable tool for understanding and predicting the degradation of this compound over time. Studies have shown that the degradation of epinephrine and the formation of its byproducts, such as epinephrine sulfonic acid, are dependent on the concentration of agents like sodium metabisulfite and the duration of exposure to stressors like heat. researchgate.net Kinetic models have been developed to analyze the autoxidation of epinephrine, revealing the involvement of chain reactions. nih.gov These models help in determining the rate-limiting steps of the degradation process, which is often the one-electron reduction of oxygen by the anionic forms of epinephrine's phenolic hydroxyls. nih.gov By analyzing the kinetics of content change for both L-epinephrine and its degradation products, it's possible to predict the shelf life of a formulation and understand the impact of different manufacturing processes on stability. researchgate.net

pH-Dependent Stability Profiles

Below is an interactive table summarizing the impact of pH on epinephrine degradation pathways.

| pH Level | Predominant Degradation Pathway | Impact on Stability |

| Low pH (~2.2-3.5) | Racemization, Sulfonation | Slower oxidation, but racemization and sulfonation can occur. researchgate.netgoogle.com |

| Neutral to High pH (>4.7) | Oxidation | Increased rate of oxidation and color formation. googleapis.comgoogle.com |

Identification and Characterization of Degradation Products

Several degradation products of this compound have been identified and characterized, providing insight into the mechanisms of its degradation.

Epinephrine sulfonic acid (ESA) is a primary degradation product formed from the reaction of epinephrine with sulfite antioxidants, such as sodium bisulfite or metabisulfite. googleapis.comgoogle.com This reaction results in a significant loss of epinephrine potency. googleapis.com The formation of ESA is a key factor limiting the shelf life of epinephrine formulations containing sulfites. googleapis.com The reaction involves the anions of sulfurous acid, generated from bisulfite or metabisulfite salts, reacting with epinephrine to produce l-(3,4-dihydroxyphenyl)-2-methylaminoethane sulfonic acid (ESA). google.com

In addition to ESA, other byproducts are formed through the oxidation of epinephrine. One of the initial oxidation products is adrenochrome, which can then be converted to adrenolutin. researcher.lifeisom.ca The formation of adrenolutin is associated with the appearance of an absorption maximum at a wavelength of 347 nm during epinephrine autoxidation. nih.govresearcher.life Adrenochrome itself can further react, particularly in the presence of bisulfite, to form adrenochrome sulfonate, which can have a synergistic effect on the photodegradation of epinephrine. ingentaconnect.com

Strategies for Enhanced Formulation Stability

Several strategies are employed to enhance the stability of this compound formulations, primarily aimed at mitigating the key degradation pathways.

pH Optimization: Maintaining an acidic pH is a cornerstone of stabilizing epinephrine solutions. A lower pH slows down both oxidation and racemization. researchgate.net For example, injectable formulations with a pH between 2.8 and 3.3 have been shown to reduce L-epinephrine racemization. haugpartners.com

Use of Antioxidants: While traditional sulfite antioxidants can lead to the formation of ESA, alternative "non-sulfite" antioxidants are being explored to prevent oxidative degradation without causing sulfonation. googleapis.com

Chelating Agents: The presence of metal ions can catalyze the oxidation of epinephrine. googleapis.com Chelating agents, such as edetate (EDTA), can be included in formulations to bind these metal ions and inhibit oxidation. sci-hub.segoogle.com

Control of Oxygen Levels: Since oxidation is a major degradation pathway, manufacturing processes that minimize exposure to oxygen, such as degassing the solution with nitrogen and purging containers with nitrogen, can significantly improve stability. sci-hub.se

Light Protection: Epinephrine is sensitive to light, which can accelerate degradation. googleapis.com Storing the formulation in light-resistant containers, such as amber vials or bags, is a common practice to protect it from photodegradation. researchgate.netjustia.com

The following interactive table outlines various stabilization strategies and their mechanisms of action.

| Stabilization Strategy | Mechanism of Action | Targeted Degradation Pathway(s) |

| pH Adjustment (Acidic) | Reduces the rate of oxidation and racemization. researchgate.net | Oxidation, Racemization |

| Non-Sulfite Antioxidants | Inhibit oxidation without forming sulfonic acid adducts. googleapis.com | Oxidation |

| Chelating Agents (e.g., EDTA) | Bind metal ions that catalyze oxidation. sci-hub.se | Oxidation |

| Inert Gas Purging (e.g., Nitrogen) | Removes oxygen to prevent oxidation. sci-hub.se | Oxidation |

| Light-Resistant Packaging | Protects the compound from photodegradation. researchgate.net | Photodegradation |

Controlled Atmospheric Conditions and Oxygen Reduction

The presence of molecular oxygen is a primary driver for the oxidative degradation of epinephrine. nih.govresearchgate.net The kinetics of this oxidation are significantly influenced by the concentration of available oxygen. When solutions are exposed to atmospheric oxygen, the degradation process is accelerated. researchgate.netnih.gov This is a critical consideration during manufacturing and packaging, as even the process of transferring the drug from a vial to a syringe can introduce enough oxygen to hasten degradation. nih.gov

To enhance the stability of this compound, formulations are often prepared under controlled atmospheric conditions. A key strategy involves minimizing the oxygen content both in the solution and in the headspace of the container. This is achieved by:

Inert Gas Purging: During the filling process, the solution and the headspace of the primary container (e.g., vial or syringe) are purged with an inert gas, such as nitrogen. This displaces the ambient oxygen, creating an environment that is less conducive to oxidation.

Oxygen Scavengers: For enhanced protection, secondary packaging may include oxygen scavengers. These are materials that react with and absorb any residual oxygen that may be present within the package, further reducing the potential for oxidative degradation over the product's shelf life.

Optimized Packaging: The choice of packaging material and design can also play a role in preventing oxygen ingress and maintaining the stability of the drug.

Research has demonstrated that controlling headspace oxygen levels significantly improves the stability of epinephrine solutions.

| Condition | Observation | Rationale |

|---|---|---|

| Exposure to Atmospheric Oxygen | Accelerated degradation and oxidation. researchgate.netnih.gov | Oxygen acts as a primary oxidizing agent for the catechol moiety of epinephrine. nih.gov |

| Controlled Headspace Oxygen | Improved stability of the solution. | Reducing oxygen concentration slows the rate of oxidative reactions. |

| Use of Oxygen Scavengers | Enhanced long-term stability. | Absorbs residual oxygen within the packaging to further minimize degradation. |

pH Optimization and Buffer Systems

The rate of epinephrine degradation is highly dependent on the pH of the solution. The molecule exhibits maximum stability in the acidic pH range. nih.gov As the pH increases towards neutral or alkaline conditions, the rate of degradation, particularly oxidation, increases significantly. researchgate.net For instance, a forced degradation study where the pH of an epinephrine solution was adjusted to 9.0 resulted in a rapid and substantial loss of the active compound, with only 27.6% of the initial concentration remaining. cjhp-online.ca Conversely, formulations maintained within an acidic pH range demonstrate markedly better stability. cjhp-online.cacjhp-online.ca

The optimal pH for this compound stability is generally considered to be between 2.5 and 4.5. nih.gov To maintain the pH within this narrow, optimal range throughout the product's shelf life, buffer systems are incorporated into the formulation. These systems resist changes in pH that might otherwise occur due to interaction with packaging components or exposure to the environment. Commonly used buffers in pharmaceutical formulations include citrate and acetate systems. By ensuring the pH remains acidic, these buffers play a crucial role in minimizing the rate of oxidative degradation and preserving the potency of the drug.

| pH Range | Observed Stability | Reference |

|---|---|---|

| 2.5 - 4.5 | Exhibits maximum stability. | nih.gov |

| ~3.6 - 5.0 | Considered stable in various studies. | cjhp-online.cacjhp-online.ca |

| 7.8 - 10.2 | Increased rate of oxidation to adrenochrome. | researchgate.net |

| 9.0 | Significant degradation (only 27.6% of initial concentration remained). | cjhp-online.ca |

Cyclodextrin Complexation for Stabilization

A sophisticated approach to stabilizing this compound involves the use of cyclodextrins to form inclusion complexes. google.com Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. This structure allows them to encapsulate a "guest" molecule, such as epinephrine, provided it has the appropriate size and polarity.

Several types of cyclodextrins and their derivatives have been investigated for this purpose, including:

β-cyclodextrin (βCD) elsevierpure.com

Hydroxypropyl-β-cyclodextrin (HPβCD) google.com

Sulfobutylether-β-cyclodextrin (SBEβCD) google.com

Spectroscopic studies have confirmed the formation of stable complexes between epinephrine and these cyclodextrin hosts in both aqueous solution and the solid phase. elsevierpure.com The stoichiometry of these complexes can vary, and they are typically formed using specific molar ratios of cyclodextrin to epinephrine, often in the range of 1:10 to 10:1. google.com The driving forces for the formation and stability of these complexes are believed to be hydrophobic effects and hydrogen bonding interactions. elsevierpure.com The formation of stable complexes is indicated by stability constant (K) values, with values between 10 and 1x10³ M⁻¹ being common for drug-cyclodextrin complexes. google.com

| Cyclodextrin Type | Interaction with Epinephrine | Mechanism of Stabilization |

|---|---|---|

| β-cyclodextrin (βCD) | Forms a stable inclusion complex. elsevierpure.com | Encapsulates the catechol moiety, shielding it from oxidation. elsevierpure.com |

| Hydroxypropyl-β-cyclodextrin (HPβCD) | Used as a complexing agent in formulations. google.com | Increases stability by forming an inclusion complex. google.com |

| Sulfobutylether-β-cyclodextrin (SBEβCD) | Used as a complexing agent in formulations. google.com | Forms a weak complex at lower pH to enhance stability. google.com |

Iv. Sophisticated Analytical and Characterization Methodologies for Epinephrine Bitartrate

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental to the separation and quantification of epinephrine (B1671497) bitartrate (B1229483) from its related substances and degradation products. High-performance liquid chromatography (HPLC) is the most widely utilized technique due to its high resolution, sensitivity, and specificity.

HPLC methods for epinephrine bitartrate analysis often utilize reversed-phase columns, such as C18, with aqueous mobile phases containing an organic modifier like methanol (B129727) or acetonitrile. researchgate.net The pH of the mobile phase is a critical parameter, typically adjusted to an acidic value (around pH 3.0-3.5) to ensure the ionization and retention of the analyte. elsevierpure.comresearchgate.net

UV Detection: Ultraviolet (UV) detection is a common and robust method for the quantification of this compound. The analysis is typically performed by monitoring the absorbance at a wavelength where this compound exhibits a maximum, commonly around 279 nm or 280 nm. researchgate.netelsevierpure.comnih.gov A simple, specific, and accurate HPLC method was developed for the determination of Epinephrine in pharmaceutical injections using a reverse phase C-18 column with a mobile phase consisting of a mixture of water, methanol, and acetic acid (85:10:5 ratio) with the pH adjusted to 3.1. researchgate.net

Electrochemical Detection: For enhanced sensitivity and selectivity, particularly in complex matrices, electrochemical detection can be employed. This technique is highly sensitive to oxidizable molecules like epinephrine. semanticscholar.org By applying a specific potential, epinephrine can be oxidized, generating a measurable current that is proportional to its concentration. This method offers the advantage of detecting low levels of epinephrine and can be used in series with UV detection to provide comprehensive analytical data. semanticscholar.org

Below is a table summarizing typical HPLC parameters for this compound analysis:

| Parameter | UV Detection | Electrochemical Detection |

| Column | Reversed-phase C18 or Biphenyl | Reversed-phase C18 or CN |

| Mobile Phase | 50 mM sodium dihydrogen phosphate (B84403) (pH 3.0) or Water:Methanol:Acetic Acid (85:10:5, pH 3.1) | 0.01 M 1-octanesulfonic acid sodium salt, 0.1 mM edetate disodium, 2% acetic acid, 2% acetonitrile, and 1% methanol in water |

| Flow Rate | 0.5 mL/min | Not Specified |

| Detection Wavelength | 279 nm or 280 nm | Not Applicable |

| Detector Potential | Not Applicable | Not Specified |

| Internal Standard | 3,4 Dihydroxy benzylamine | Not Specified |

Ion-pair chromatography is a powerful technique for improving the retention and separation of ionic compounds like epinephrine on reversed-phase columns. This method involves the addition of an ion-pairing reagent to the mobile phase. The reagent, which has a hydrophobic part and an ionic part with a charge opposite to the analyte, forms a neutral ion pair with the analyte. This neutral complex has a greater affinity for the stationary phase, leading to increased retention.

For the analysis of this compound, anionic ion-pairing reagents are used. An isocratic ion-pair HPLC method was developed using a phenyl reversed-phase column and a mobile phase of methanol and water (50:50, v/v) containing 7.28 mM sodium dodecyl sulfate (B86663), with the pH adjusted to 3.5. researchgate.netnih.gov Another commonly used ion-pairing reagent is 1-octanesulfonic acid. researchgate.net

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients. The development of such a method for this compound is essential for determining its shelf life and ensuring product quality over time.

The development process involves subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light to induce degradation. elsevierpure.comresearchgate.net The HPLC method must then be able to separate the intact drug from all the potential degradation products. elsevierpure.comresearchgate.net A stability-indicating HPLC method for adrenaline tartrate was developed using a 2.6 µm Kinetex Biphenyl column with a mobile phase of 50 mM sodium dihydrogen phosphate adjusted to pH 3.0. elsevierpure.com This method demonstrated the ability to separate adrenaline tartrate from its degradation products, with recovery studies ranging between 99.25% and 101.81%. elsevierpure.comresearchgate.net The precision of the method was confirmed with a relative standard deviation of less than 2%. elsevierpure.comresearchgate.net

The following table outlines the validation parameters of a stability-indicating HPLC method:

| Validation Parameter | Result |

| Accuracy (Recovery) | 99.25% - 101.81% |

| Precision (RSD) | < 2% |

| Specificity | Able to separate the drug from degradation products |

Spectroscopic Characterization

Spectroscopic techniques are invaluable for the structural elucidation and characterization of this compound, as well as for monitoring its stability.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its various functional groups, such as the hydroxyl (-OH), amine (-NH), and aromatic ring C-H stretching and bending vibrations. The spectrum can be used to confirm the identity of the compound by comparing it to a reference standard. nih.govresearchgate.net The analysis of the FT-IR spectra of this compound crystals before and after processing showed that the spectra were similar, indicating that the chemical structure of the compound remained unchanged during the process. researchgate.net

Ultraviolet-Visible (UV-Vis) spectrophotometry is a straightforward and effective method for monitoring the oxidation of epinephrine. Epinephrine is susceptible to oxidation, which leads to the formation of colored degradation products, most notably adrenochrome (B1665551), which has a characteristic pink to brown color. The auto-oxidation of adrenaline can be studied in an alkaline medium by monitoring the formation of adrenochrome. researchgate.net

The kinetics of the oxidation reaction can be followed by measuring the increase in absorbance at the wavelength corresponding to the maximum absorbance of the colored product. For instance, the oxidation of epinephrine to adrenochrome can be monitored at 455 nm. figshare.com This technique provides a means to assess the stability of this compound solutions and the effectiveness of antioxidants used in its formulations.

Particle Size Distribution Analysis for Nanoparticulate Formulations

The transition of this compound into nanoparticulate formulations is a key area of research aimed at enhancing its bioavailability. nova.edu The characterization of these nanoparticles, particularly the analysis of their particle size and size distribution, is critical for predicting their in vivo behavior. Various techniques are employed to reduce the particle size of this compound and to subsequently measure the resulting distribution.

High-shear fluid processing, utilizing instruments like a Microfluidizer, has been effectively used to reduce the particle size of this compound. In one study, a suspension of this compound in isopropyl alcohol underwent multiple passes through a microfluidizer at high pressures. nova.edu This process resulted in a significant reduction of the mean particle size from the micrometer to the low-micrometer or sub-micrometer range. nova.edugoogle.com For instance, an initial particle size of 150.7 ± 5.0 μm was reduced to 2.0 ± 0.2 μm after 16 passes at pressures up to 25 KPsi. nova.edu Fourier Transform Infrared (FT-IR) spectroscopy confirmed the chemical stability of the this compound compound after this mechanical stress process. nova.edu

Another formulation approach involves the ionic gelation method, using polymers like chitosan (B1678972) and cross-linking agents such as tripolyphosphate (TPP). nova.edu This technique has successfully produced nanoparticles in the size range of 100-400 nm. nova.edu The final particle size in this method is highly dependent on formulation variables, such as the weight ratio of chitosan to TPP and the percentage of the drug load. nova.eduepo.org

The measurement and analysis of these nanoparticle formulations are commonly performed using techniques such as Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS). cd-bioparticles.com DLS is particularly effective for particles smaller than 5 μm and determines particle size by measuring the diffusion coefficient of the nanoparticles in a liquid, based on their Brownian motion. cd-bioparticles.com Other methods, including laser diffraction (for larger particles) and electron microscopy (for visualizing size and shape), are also integral to a comprehensive characterization strategy. cd-bioparticles.comnih.gov

| Methodology | Initial Particle Size (Mean ± SD) | Final Particle Size (Mean ± SD) | Key Process Parameters | Source |

|---|---|---|---|---|

| High Energy Fluidization (Microfluidizer) | 150.7 ± 5.0 μm | 2.0 ± 0.2 μm | 16 passes at 15-25 KPsi; Isopropyl alcohol as carrier | nova.edu |

| Ionic Gelation | N/A (drug in solution) | 100 - 400 nm | Chitosan to TPP weight ratio of 2:1 and 3:1 | nova.edu |

Certified Reference Materials and Pharmaceutical Secondary Standards in Analytical Research

In the rigorous environment of pharmaceutical quality control and analytical development, the use of highly characterized reference standards is fundamental. For this compound, both Certified Reference Materials (CRMs) and Pharmaceutical Secondary Standards are available to ensure the accuracy and reliability of analytical procedures. sigmaaldrich.comscientificlabs.co.uk

Pharmaceutical Secondary Standards for this compound are qualified as CRMs and are produced in facilities accredited to ISO/IEC 17025 and ISO Guide 34. labomersa.com These standards offer a convenient and cost-effective alternative to preparing in-house working standards. scientificlabs.co.uklabomersa.com They are established with demonstrated traceability to the primary standards of major pharmacopeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and British Pharmacopoeia (BP). scientificlabs.co.uklabomersa.com The use of such secondary standards is recognized by regulatory bodies like the U.S. Food and Drug Administration (FDA). labomersa.com

These standards are suitable for a wide range of analytical applications, including:

Pharmaceutical release testing sigmaaldrich.comscientificlabs.co.uk

Method development for qualitative and quantitative analyses sigmaaldrich.comscientificlabs.co.uk

Calibration requirements sigmaaldrich.comscientificlabs.co.uk

Quality control for bulk drug and finished pharmaceutical formulations scientificlabs.co.uk

A comprehensive Certificate of Analysis accompanies each secondary standard, providing certified purity values and detailed information on the analytical methods used for characterization, ensuring traceability. labomersa.com

| Property | Value / Description | Source |

|---|---|---|

| Chemical Formula | C₉H₁₃NO₃ · C₄H₆O₆ | sigmaaldrich.com |

| CAS Number | 51-42-3 | sigmaaldrich.com |

| Molecular Weight | 333.29 g/mol | sigmaaldrich.com |

| Traceability | Traceable to USP, Ph. Eur., and BP primary standards | scientificlabs.co.uklabomersa.com |

| Qualification | Certified Reference Material (CRM) | scientificlabs.co.uk |

| Applications | Quality control, method development, release testing, calibration | sigmaaldrich.comscientificlabs.co.uk |

Advanced Techniques for Purity and Enantiomeric Excess Determination

A novel and efficient approach involves the use of an achiral High-Performance Liquid Chromatography (HPLC) method, such as the one specified in the USP, coupled with a circular dichroism (CD) detector. bohrium.comnih.govnih.gov This HPLC-UV-CD setup allows for the simultaneous determination of the total concentration (purity/assay) and the enantiomeric composition of epinephrine from a single injection. bohrium.comnih.gov This method circumvents the need for developing separate, complex chiral separation techniques that often require specialized chiral columns or mobile phase additives. nih.govnih.gov

In one study, this HPLC-UV-CD method was validated and compared against a traditional chiral HPLC method. nih.gov The achiral method proved to be linear, accurate, and precise, capable of detecting the inactive D-(+) enantiomer at 1% of the total epinephrine composition. nih.govnih.gov When analyzing a commercial epinephrine injectable solution, the results from both the achiral HPLC-UV-CD method and the chiral HPLC method were in excellent agreement, determining the D-(+) enantiomer to be 0.5% and 0.6%, respectively. nih.gov

Furthermore, stability-indicating HPLC methods have been developed to determine the amount of adrenaline tartrate while separating it from potential degradation products formed under stress conditions (acidic, basic, oxidative, and photolytic). The validation of such methods includes assessing parameters like precision, accuracy, linearity, and the limits of detection (LOD) and quantitation (LOQ).

| Parameter | Achiral HPLC-UV-CD Method | Chiral HPLC Method | Source |

|---|---|---|---|

| Principle | Achiral separation with chiral-specific detection (Circular Dichroism) | Chromatographic separation of enantiomers using a chiral stationary phase | nih.gov |

| Analysis Time | Allows simultaneous assay and enantiomeric purity determination | Requires a separate method specifically for enantiomeric purity | bohrium.comnih.gov |

| LOQ for D-(+) Enantiomer | 3.1% | 0.2% | nih.gov |

| LOD for D-(+) Enantiomer | 0.9% | 0.1% | nih.gov |

| Commercial Sample Analysis (D-(+)%) | 0.5% | 0.6% | nih.gov |

V. Receptor Pharmacology and Molecular Interaction Studies of Epinephrine Bitartrate

Adrenergic Receptor Agonism: Alpha and Beta Subtype Selectivity

Epinephrine (B1671497) is a non-selective agonist of all adrenergic receptors, including α₁, α₂, β₁, and β₂ subtypes. wikipedia.org However, its affinity and the resulting physiological response vary between receptor types and are heavily influenced by its concentration. pittmedcardio.com While epinephrine binds to both α and β receptors, its affinity is generally higher for β-adrenoceptors at lower, physiological concentrations. pittmedcardio.com At higher, pharmacological or supraphysiological concentrations, its effects on α-receptors become more pronounced. pittmedcardio.comscribd.com

The relative order of agonist potency at different adrenoceptor subtypes highlights this selectivity:

α-receptors: Adrenaline ≥ Noradrenaline >> Isoprenaline scribd.com

β₁-receptors: Isoprenaline > Adrenaline = Noradrenaline pittmedcardio.com

β₂-receptors: Isoprenaline > Adrenaline >> Noradrenaline scribd.com

This differential affinity is fundamental to the physiological and therapeutic actions of epinephrine.

The activation of adrenoceptors by epinephrine initiates distinct intracellular signaling cascades determined by the specific G-protein to which the receptor subtype is coupled.

α₁-Adrenoceptors: These receptors are coupled to Gq proteins. wikipedia.orgscribd.com Upon epinephrine binding, the activated Gq protein stimulates the enzyme phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). scribd.com This cascade is the primary mechanism for α₁-mediated effects like smooth muscle contraction. scribd.com

α₂-Adrenoceptors: These receptors are coupled to Gi proteins, which are inhibitory. wikipedia.orgscribd.com When epinephrine binds to α₂-receptors, the activated Gi protein inhibits the enzyme adenylyl cyclase. scribd.comnih.gov This action prevents the conversion of ATP to cyclic adenosine monophosphate (cAMP), leading to a decrease in intracellular cAMP levels. scribd.comnih.gov This mechanism is involved in processes such as the inhibition of neurotransmitter release. scribd.com

β₁ and β₂-Adrenoceptors: Both β₁ and β₂ receptors are coupled to Gs proteins, which are stimulatory. wikipedia.org Epinephrine binding to these receptors leads to the activation of adenylyl cyclase, which increases the synthesis of cAMP from ATP. wikipedia.orgpittmedcardio.com This elevation in intracellular cAMP is the cornerstone of β-adrenergic signaling, mediating responses such as increased heart rate and smooth muscle relaxation. wikipedia.org

The physiological outcome of epinephrine administration is critically dependent on its concentration due to its varying affinities for α and β adrenoceptors.

Low Doses: At lower concentrations, epinephrine preferentially activates β₁- and β₂-receptors due to its higher affinity for these subtypes. pittmedcardio.com The β₁-receptor stimulation leads to increased cardiac output, while β₂-receptor stimulation results in vasodilation in certain vascular beds, such as those in skeletal muscle. pittmedcardio.com

High Doses: At higher doses, the effects of α₁-receptor activation become dominant. pittmedcardio.comscribd.com Although α-receptors are less sensitive to epinephrine, their activation at high concentrations overrides the β₂-mediated vasodilation, leading to widespread vasoconstriction and an increase in blood pressure. pittmedcardio.comscribd.com

This dose-dependent activity is illustrated by studies in anesthetized pigs, where low doses of adrenaline were shown to decrease blood pressure via a β₂-adrenergic pathway, while high doses increased blood pressure through α-adrenergic activity. researchgate.net

G-Protein Coupled Receptor (GPCR) Signaling Pathways

As members of the GPCR family, adrenergic receptors share a common structural motif of seven transmembrane domains. nih.gov The binding of epinephrine induces a conformational change in the receptor, which in turn activates a heterotrimeric G-protein (composed of α, β, and γ subunits) on the intracellular side of the membrane. nih.gov This activation involves the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gα subunit, causing the Gα-GTP and Gβγ dimers to dissociate and interact with downstream effector proteins. nih.gov

The modulation of intracellular cAMP is a central theme in adrenergic signaling. Epinephrine exerts bidirectional control over cAMP levels depending on the receptor subtype engaged.

cAMP Increase (β-receptor mediated): Activation of β₁ and β₂ receptors stimulates adenylyl cyclase via the Gs protein α-subunit (Gαs). berkeley.edu This leads to a rapid and significant increase in the intracellular concentration of the second messenger cAMP. nih.govnih.gov

cAMP Decrease (α₂-receptor mediated): Activation of α₂-receptors inhibits adenylyl cyclase through the inhibitory G-protein α-subunit (Gαi). nih.govresearchgate.net This results in a reduction of intracellular cAMP levels, counteracting the effects of Gs-coupled receptor activation. researchgate.net

The second messengers generated by initial GPCR activation trigger further downstream signaling cascades, amplifying the initial signal.

Protein Kinase A (PKA): The increase in cAMP following β-adrenoceptor stimulation leads to the activation of PKA. nih.gov cAMP binds to the regulatory subunits of the inactive PKA holoenzyme, causing the release and activation of its catalytic subunits. giffordbioscience.com These active subunits then phosphorylate numerous target proteins on serine and threonine residues, regulating a wide array of cellular functions, including metabolism, gene transcription, and muscle contraction. nih.gov

Phospholipase C (PLC) and Protein Kinase C (PKC): The activation of α₁-adrenoceptors and the subsequent Gq-mediated stimulation of PLC result in the production of IP₃ and DAG. scribd.com IP₃ diffuses through the cytosol to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. nih.gov The resulting increase in intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC), which then phosphorylates its own set of target proteins to mediate cellular responses like smooth muscle contraction. pittmedcardio.com

PI3K/AKT Pathway: Research has also uncovered a link between epinephrine and the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. Studies have shown that epinephrine can inhibit PI3Kα via the Hippo kinases. creative-bioarray.comnih.govnih.gov In hepatocytes and cancer cell lines, epinephrine-mediated activation of the Hippo kinases MST1/2 was associated with the phosphorylation and inhibition of p110α (the catalytic subunit of PI3Kα), leading to an impairment of downstream insulin signaling. creative-bioarray.comnih.gov

In Vitro Receptor Binding and Functional Assays

The characterization of the interaction between epinephrine bitartrate (B1229483) and adrenergic receptors relies heavily on in vitro assays. These assays are crucial for determining the affinity of the ligand for its receptor and for quantifying the functional response elicited by this binding.

Receptor Binding Assays: Radioligand binding assays are considered the gold standard for measuring the affinity of a ligand for its receptor. giffordbioscience.com These assays use a radiolabeled form of a ligand (e.g., with ³H or ¹²⁵I) to quantify its binding to receptors in preparations of cell membranes or intact cells.

Saturation Assays: These experiments involve incubating a fixed amount of receptor preparation with increasing concentrations of a radioligand. They are used to determine the receptor density (Bmax), expressed as fmol/mg protein or sites per cell, and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity. giffordbioscience.com A lower Kd value indicates a higher binding affinity.

Competition Assays: In these assays, the receptor preparation is incubated with a fixed concentration of a radioligand and varying concentrations of an unlabeled competing ligand (such as epinephrine). The goal is to determine the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value). The IC₅₀ value can then be used to calculate the inhibition constant (Ki), which reflects the affinity of the competing ligand for the receptor.

Functional Assays: Functional assays measure the physiological response resulting from receptor activation.

cAMP Accumulation Assays: For β- and α₂-adrenoceptors, a common functional assay measures the accumulation or inhibition of cAMP production. researchgate.net Cells expressing the receptor of interest are stimulated with varying concentrations of an agonist like epinephrine, and the intracellular cAMP levels are quantified. These data are used to generate dose-response curves and determine the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response. nih.gov

Calcium Mobilization Assays: For α₁-adrenoceptors, functional responses are often assessed by measuring changes in intracellular calcium concentration. nih.govgiffordbioscience.com Upon stimulation with an agonist, the increase in cytosolic Ca²⁺ released from intracellular stores is monitored, typically using fluorescent Ca²⁺ indicators. giffordbioscience.com

GTPase Activity Assays: As GPCR activation stimulates the hydrolysis of GTP to GDP by the Gα subunit, measuring GTPase activity can serve as a functional readout. One study investigating α₂A-adrenergic receptor activation in human platelet membranes found that (-)-epinephrine stimulated high-affinity GTPase activity in a concentration-dependent manner with an EC₅₀ value of 200 nM. berkeley.edu

Table 1: Summary of Epinephrine's Interaction with Adrenergic Receptor Subtypes

| Receptor Subtype | Coupled G-Protein | Primary Effector | Key Second Messenger(s) | Primary Downstream Kinase | Representative Functional Assay |

|---|---|---|---|---|---|

| α₁ | Gq | Phospholipase C (PLC) | IP₃, DAG, Ca²⁺ | Protein Kinase C (PKC) | Calcium Mobilization Assay |

| α₂ | Gi | Adenylyl Cyclase (Inhibited) | ↓ cAMP | N/A (Inhibitory) | cAMP Inhibition Assay |

| β₁ | Gs | Adenylyl Cyclase (Activated) | ↑ cAMP | Protein Kinase A (PKA) | cAMP Accumulation Assay |

| β₂ | Gs | Adenylyl Cyclase (Activated) | ↑ cAMP | Protein Kinase A (PKA) | cAMP Accumulation Assay |

Cell-Based Assays (e.g., HEK293 cells)

Cell-based assays are fundamental in characterizing the pharmacological profile of epinephrine. Human Embryonic Kidney 293 (HEK293) cells are a commonly utilized model system because they can be engineered to stably express specific adrenergic receptor subtypes, such as the β2-adrenergic receptor (β2-AR). nih.govrevvity.com This allows for the detailed study of ligand-receptor interactions in a controlled cellular environment.

In such systems, HEK293 cells transfected to express a specific receptor, like the β2-AR, are used to profile the activity of various adrenergic ligands. nih.gov Studies have shown that non-transfected HEK293 cells endogenously express functional Gi-coupled α2-adrenergic receptors and Gs-coupled β2-adrenergic receptors. nih.gov When these cells are stimulated with epinephrine, it activates both of these receptor pathways. nih.gov The cellular response can be monitored using label-free techniques like dynamic mass redistribution (DMR), which measures global changes in cell morphology and adhesion as a result of receptor activation. nih.gov These assays help to delineate the complex signaling cascades initiated by epinephrine, revealing that its effects can originate from the remodeling of the actin cytoskeleton, adhesion complexes, and receptor trafficking. nih.gov Furthermore, recombinant β2-AR expressed in HEK293 cells has been purified and used to develop enzyme-linked receptor assays (ELRA) for the high-throughput screening of β-adrenergic agonists. nih.gov

Ligand Binding Affinity Profiling

Ligand binding affinity describes the strength of the interaction between a ligand, such as epinephrine, and its receptor. nih.gov This is a critical parameter in pharmacology, often quantified by the dissociation constant (Ki or Kd). A lower Ki or Kd value indicates a higher binding affinity. Epinephrine, the active moiety of epinephrine bitartrate, is a non-selective agonist that binds to multiple alpha- and beta-adrenergic receptor subtypes. selleckchem.com

Studies investigating the binding of epinephrine to its various receptor targets have determined its affinity across different subtypes. The affinity is often expressed as pKi or pKd, which is the negative logarithm of the Ki or Kd value. This data is crucial for understanding the receptor selectivity and physiological effects of the compound. A comparison of binding affinities reveals that epinephrine interacts with both α and β receptor families with considerable potency.

| Receptor Subtype | Species | Assay Type | Affinity Value (pKi) | Reference |

|---|---|---|---|---|

| α1A-adrenoceptor | Human | pKi | 6.5 | guidetopharmacology.org |

| α1B-adrenoceptor | Human | pKi | 6.1 | guidetopharmacology.org |

| α1D-adrenoceptor | Human | pKi | 6.5 | guidetopharmacology.org |

| β1-adrenoceptor | Human | pKi | 6.2 | guidetopharmacology.org |

| β2-adrenoceptor | Human | pKi | 5.8 | guidetopharmacology.org |

Research has also shown a remarkable synergism between the functional groups of the epinephrine molecule. nih.gov The removal of key functional groups, such as the β-hydroxyl, N-methyl, or catechol hydroxyls, results in a significant decrease in binding affinity, highlighting that the combination of these groups is essential for the high-affinity interaction with the β2-adrenergic receptor. nih.gov

Effects on Cytokine Production in Immune Cell Models (e.g., TNF-α, IL-10)

Epinephrine exerts significant modulatory effects on the immune system by altering the production of key inflammatory cytokines. In human whole blood models stimulated with lipopolysaccharide (LPS) to mimic systemic infection, epinephrine has demonstrated a net anti-inflammatory effect. nih.govnih.gov Specifically, short-term exposure to epinephrine inhibits the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchgate.net

Conversely, epinephrine potentiates the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.govnih.gov This increase in IL-10 is mediated by the combined action of epinephrine on both alpha- and beta-adrenergic receptors. nih.govresearchgate.net While the potentiation of IL-10 contributes to the inhibition of TNF-α, it only plays a marginal role in this effect. nih.govnih.gov These findings suggest that during systemic infection or stress, epinephrine can shift the cytokine balance towards an anti-inflammatory state. researchgate.net

| Cytokine | Effect of Epinephrine | Experimental Model | Key Finding |

|---|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition | LPS-stimulated human whole blood | Short-term pre-exposure of mononuclear cells to epinephrine inhibits LPS-induced TNF-α production. nih.govresearchgate.net |

| Interleukin-10 (IL-10) | Potentiation / Increase | LPS-stimulated human whole blood | Epinephrine increases LPS-induced IL-10 release through a combined effect on alpha and beta adrenergic receptors. nih.govnih.gov |

In Silico Molecular Modeling and Docking Simulations

In silico molecular modeling and docking simulations are powerful computational tools used to predict and analyze the interaction between a ligand and its receptor at an atomic level. nih.govnih.govmdpi.com For epinephrine, these techniques have been employed to elucidate its binding mode within the orthosteric binding pocket of various adrenergic receptors. nih.govnih.gov These methods involve creating a three-dimensional model of the receptor and then computationally "docking" the epinephrine molecule into the binding site to identify the most energetically favorable conformation and interaction points. nih.gov Such simulations provide critical insights that complement experimental data from cell-based assays and crystallography. nih.gov

Ligand-Receptor Interaction Analysis

Molecular docking simulations have revealed the specific non-covalent interactions that stabilize epinephrine within the binding pocket of adrenergic receptors. nih.govresearchgate.net These interactions are crucial for receptor binding and subsequent activation. The primary interactions include:

Ionic Interaction : A salt bridge forms between the protonated amino group of epinephrine and the negatively charged carboxylate side chain of a highly conserved aspartic acid residue in transmembrane helix 3 (TM3). researchgate.net

Hydrogen Bonding : The catechol hydroxyl groups (meta- and para-OH) on the phenyl ring of epinephrine form critical hydrogen bonds with serine residues located in transmembrane helix 5 (TM5). researchgate.netnih.gov Additionally, the chiral β-hydroxyl group on the ethylamine side chain forms a hydrogen bond with a residue in transmembrane helix 6 (TM6), which is key for the stereoselectivity of the receptor. researchgate.net

Aromatic Interaction : An aromatic, or π-π stacking, interaction occurs between the phenyl ring of epinephrine and an aromatic residue, typically phenylalanine, in transmembrane helix 6 (TM6). nih.govresearchgate.net

Identification of Key Binding Residues

Through a combination of in silico modeling and site-directed mutagenesis experiments, specific amino acid residues within the adrenergic receptors have been identified as essential for epinephrine binding and receptor activation. nih.govnih.gov These key residues form the direct contact points for the ligand.

| Receptor | Key Residue | Location | Interaction with Epinephrine | Reference |

|---|---|---|---|---|

| β-Adrenergic Receptor | Aspartic Acid (Asp) | TM3 (e.g., Asp113) | Ionic interaction with the amino group. | researchgate.netnih.gov |

| β2-Adrenergic Receptor | Serine (Ser) | TM5 (e.g., Ser204, Ser207) | Hydrogen bonding with catechol hydroxyl groups. | researchgate.netnih.gov |

| β-Adrenergic Receptor | Phenylalanine (Phe) | TM6 | Aromatic interaction with the phenyl ring. | researchgate.net |

| β-Adrenergic Receptor | Asparagine (Asn) | TM6 | Hydrogen bonding with the β-hydroxyl group. | researchgate.net |

| α2A-Adrenergic Receptor | Aspartic Acid (D128) | TM3 | Interaction with the amino group. | nih.gov |

| α2A-Adrenergic Receptor | Tyrosine (Y431) | TM7 | Interaction with the amino group. | nih.gov |

Studies have shown that mutating these residues can significantly decrease the binding affinity and functional potency of epinephrine, confirming their critical role in the ligand-receptor interaction. nih.govnih.gov

Comparative Receptor Pharmacology across Model Organisms (e.g., Zebrafish, Canine)

The adrenergic system is highly conserved across vertebrate species, making it possible to study the effects of adrenergic ligands in various model organisms to gain insights relevant to human physiology. nih.gov The zebrafish (Danio rerio) has emerged as a valuable model for cardiovascular research due to its genetic tractability and the ease of in vivo imaging. nih.gov